

4-Chloroquinazoline-6-carbonitrile structure and IUPAC name

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Compound of Interest

Compound Name: 4-Chloroquinazoline-6-carbonitrile

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An In-depth Technical Guide to 4-Chloroquinazoline-6-carbonitrile

This technical guide provides a comprehensive overview of **4-chloroquinazoline-6-carbonitrile**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its structure, nomenclature, physicochemical properties, a representative synthesis protocol, and its relevance as a scaffold for developing targeted therapeutics, particularly kinase inhibitors.

Chemical Structure and IUPAC Name

4-Chloroquinazoline-6-carbonitrile is a substituted quinazoline, which is a fused aromatic heterocycle consisting of a benzene ring and a pyrimidine ring. The structure is characterized by a chlorine atom at position 4 and a nitrile group at position 6.

IUPAC Name: **4-chloroquinazoline-6-carbonitrile**[\[1\]](#)

Chemical Structure: The structure of the molecule is represented by the following diagram:

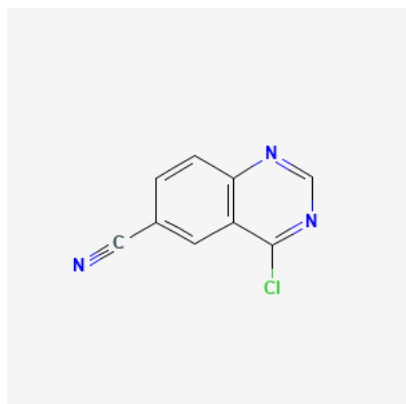


Image Source: PubChem CID 10012727

SMILES: C1=CC2=C(C=C1C#N)C(=NC=N2)Cl[\[1\]](#)[\[2\]](#)

Physicochemical Properties

The key physicochemical properties of **4-chloroquinazoline-6-carbonitrile** are summarized in the table below. These computed descriptors are valuable for researchers in predicting the compound's behavior in various chemical and biological systems.

| Property | Value | Source |
|---------------------|--|---|
| Molecular Formula | C ₉ H ₄ ClN ₃ | PubChem [1] [3] |
| Molecular Weight | 189.60 g/mol | PubChem [1] [4] |
| Monoisotopic Mass | 189.0093748 Da | PubChem [1] [2] |
| CAS Number | 150449-97-1 | PubChem [1] [3] |
| Appearance | Solid | Methylamine Supplier [4] |
| XlogP (Predicted) | 2.2 | PubChem [2] |
| Melting Point | Unknown | Methylamine Supplier [4] |
| Boiling Point | Unknown | Methylamine Supplier [4] |
| Solubility in Water | Unknown | Methylamine Supplier [4] |

Synthesis Protocol

While a specific, detailed protocol for the synthesis of **4-chloroquinazoline-6-carbonitrile** is not readily available in the provided search results, a general and widely used method for preparing 4-chloroquinazolines involves the chlorination of the corresponding quinazolin-4-one precursor.[5][6][7] The following is a plausible experimental protocol based on these established methods.

Objective: To synthesize **4-chloroquinazoline-6-carbonitrile** from 6-cyano-3H-quinazolin-4-one.

Materials:

- 6-cyano-3H-quinazolin-4-one (precursor)
- Thionyl chloride (SOCl_2) or Phosphorus oxychloride (POCl_3)
- N,N-Dimethylformamide (DMF) (catalytic amount)
- Anhydrous toluene or another suitable high-boiling inert solvent
- Ice bath
- Heating mantle and reflux condenser
- Rotary evaporator
- Filtration apparatus

Experimental Procedure:

- **Reaction Setup:** In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend the starting material, 6-cyano-3H-quinazolin-4-one, in an excess of thionyl chloride (SOCl_2) or a solution of phosphorus oxychloride (POCl_3) in an inert solvent like toluene.
- **Catalyst Addition:** Add a catalytic amount of N,N-Dimethylformamide (DMF) to the suspension.

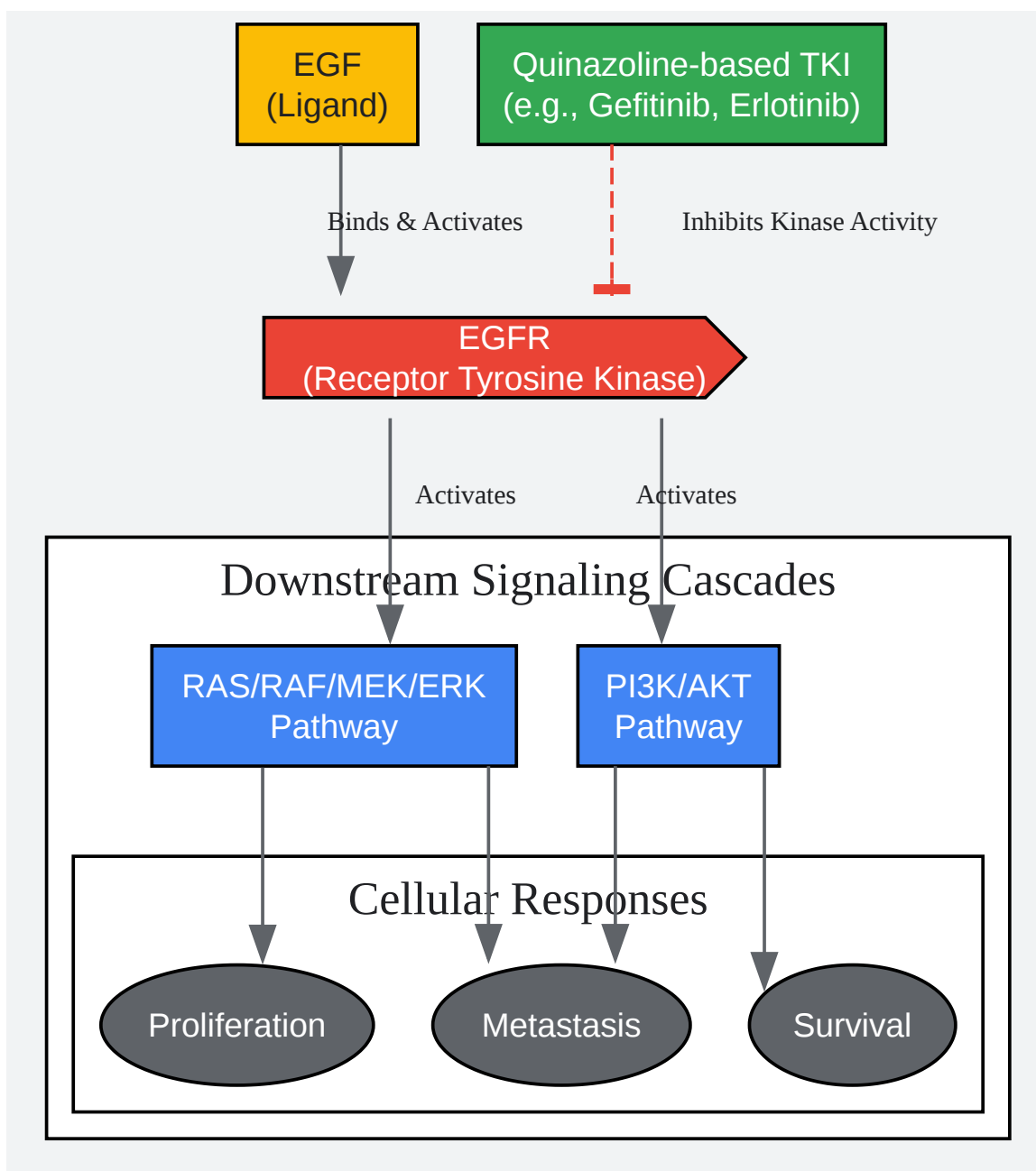
- **Chlorination Reaction:** Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and maintain this temperature for several hours (e.g., 4 hours).^[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Removal of Excess Reagent:** After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride or phosphorus oxychloride under reduced pressure using a rotary evaporator. This step should be performed in a well-ventilated fume hood.
- **Work-up and Isolation:** The crude product is typically a solid. Pour the cooled reaction residue onto crushed ice to quench any remaining chlorinating agent. The solid product, **4-chloroquinazoline-6-carbonitrile**, will precipitate.
- **Purification:** Collect the solid precipitate by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the final, pure compound.

Biological Significance and Signaling Pathway

Quinazoline derivatives are recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of biological activities, including anticancer properties.^{[8][9]} Many compounds based on this structure function as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.

Specifically, the 4-anilinoquinazoline scaffold (which can be readily synthesized from 4-chloroquinazoline precursors) is the basis for several approved anticancer drugs that target the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, such as gefitinib and erlotinib.^[8] ^[10] Inhibition of the EGFR signaling pathway blocks downstream signals that promote cell proliferation, survival, and migration.

The diagram below illustrates a simplified EGFR signaling pathway and highlights the point of inhibition by quinazoline-based tyrosine kinase inhibitors (TKIs).



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Caption: EGFR signaling pathway and inhibition by quinazoline-based TKIs.

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